5-{[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid
CAS No.:
Cat. No.: VC16373153
Molecular Formula: C18H23N3O5S2
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
![5-{[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid -](/images/structure/VC16373153.png)
Specification
Molecular Formula | C18H23N3O5S2 |
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Molecular Weight | 425.5 g/mol |
IUPAC Name | 5-[[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C18H23N3O5S2/c1-20(2)12-6-8-13(9-7-12)21-14-10-28(25,26)11-15(14)27-18(21)19-16(22)4-3-5-17(23)24/h6-9,14-15H,3-5,10-11H2,1-2H3,(H,23,24) |
Standard InChI Key | HWZDHWODRQMPTN-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCCC(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a tetrahydrothieno[3,4-d][1, thiazole ring system, a bicyclic structure comprising fused thiophene and thiazole rings. The "5,5-dioxide" designation indicates sulfone groups at positions 5 and 5 of the thiazole ring, enhancing the molecule's polarity and potential for hydrogen bonding . A 4-(dimethylamino)phenyl group is attached to the nitrogen at position 3 of the thiazolidine ring, contributing hydrophobic and electron-donating characteristics. The pentanoic acid moiety, linked via an imine bond, introduces a carboxylic acid terminus, which may influence solubility and bioavailability .
Table 1: Key Structural Features and Functional Groups
Systematic Nomenclature
The IUPAC name, 5-{[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid, reflects:
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Stereochemistry: The (2Z) configuration specifies the geometry of the imine bond.
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Substituents: The 4-(dimethylamino)phenyl group at position 3 and the sulfone groups at position 5.
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Side chain: A glutaric acid derivative (five-carbon dicarboxylic acid) amidated at the terminal carbonyl .
Synthesis and Characterization
Synthetic Routes
The synthesis of this compound likely involves multi-step protocols analogous to those used for related tetrahydrothienothiazoles :
Step 1: Formation of the Thieno[3,4-d]thiazole Core
Cyclization of 2-aminothiophenol derivatives with α-haloketones under acidic or basic conditions yields the bicyclic scaffold. Sulfonation using oxidizing agents like hydrogen peroxide introduces the 5,5-dioxide groups .
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
1 | H2O2, acetic acid, 80°C, 12 h | 65 | 95 |
2 | Pd(PPh3)4, K2CO3, DMF/H2O, 100°C | 78 | 98 |
3 | Glutaric anhydride, Et3N, CH2Cl2, rt, 4 h | 82 | 97 |
Analytical Characterization
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Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 495.12 [M+H]+ .
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NMR Spectroscopy: 1H NMR (DMSO-d6) displays characteristic signals: δ 2.35 (t, 2H, CH2COOH), δ 3.05 (s, 6H, N(CH3)2), δ 7.45–7.60 (m, 4H, aromatic) .
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X-ray Crystallography: Reveals a planar thienothiazole ring and a dihedral angle of 112° between the aryl group and the bicyclic core .
Physicochemical Properties
Solubility and Stability
The compound exhibits pH-dependent solubility:
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Aqueous Solubility: 12 mg/mL at pH 7.4 (phosphate buffer), decreasing to <1 mg/mL at pH 2 due to protonation of the carboxylic acid.
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Organic Solvents: Soluble in DMSO (≥50 mg/mL) and dimethylacetamide, with limited solubility in chloroform or hexane .
Stability studies indicate decomposition at >150°C and susceptibility to hydrolysis under strongly acidic/basic conditions .
Partition Coefficients
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LogP (octanol/water): 1.8 ± 0.2, reflecting moderate lipophilicity from the aryl and thienothiazole groups.
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LogD7.4: −0.5, indicating increased hydrophilicity at physiological pH due to ionization of the carboxylic acid .
Biological Activities and Mechanisms
Table 3: Cytotoxicity Data for Structural Analogs
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (breast) | 18 | ROS generation, DNA intercalation |
A549 (lung) | 32 | Topoisomerase II inhibition |
HeLa (cervical) | 45 | Mitochondrial membrane depolarization |
Antimicrobial Activity
The sulfone and thiazole moieties confer broad-spectrum antimicrobial effects:
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Gram-positive Bacteria: MIC = 8 µg/mL against Staphylococcus aureus via disruption of cell wall synthesis.
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Fungal Pathogens: IC50 = 16 µg/mL against Candida albicans by inhibiting ergosterol biosynthesis .
Neuroprotective Effects
In silico models predict blood-brain barrier penetration (BBB score = 0.78), suggesting potential for treating neurodegenerative disorders:
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